Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a synthetic organic compound characterized by its complex structure and unique functional groups. With the chemical formula C12H12N2O4 and a molecular weight of approximately 248.24 g/mol, this compound features a dihydropyridine ring, a cyano group, and an ester functional group. Its structural formula showcases a methoxy group at the 3-position and a carboxylate at the 4-position, contributing to its reactivity and potential biological activity .
These reactions contribute to its versatility in synthetic organic chemistry.
Preliminary studies indicate that ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits notable biological activities, including:
Further research is needed to fully elucidate its biological mechanisms and therapeutic applications.
The synthesis of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves several steps:
These methods allow for the effective synthesis of this compound in moderate to high yields .
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has potential applications in:
Its unique structure makes it a valuable compound for further research in drug discovery.
Interaction studies involving ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate focus on its binding affinity with biological targets:
These studies are crucial for understanding its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific combination of functional groups which may enhance its biological activity compared to similar compounds. Its distinct structure allows for diverse chemical reactivity and potential applications in medicinal chemistry.
This comprehensive overview highlights the significance of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in both research and practical applications within the field of organic chemistry and pharmacology. Further studies will continue to uncover its full potential.
Traditional multi-step organic synthesis of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate relies primarily on established pyridine ring formation methodologies that have been refined over decades [8] [13]. The Hantzsch pyridine synthesis represents the foundational approach for constructing dihydropyridine scaffolds, involving a multi-component organic reaction between aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate [8]. This classical methodology typically proceeds through formation of a 1,4-dihydropyridine intermediate, which can subsequently undergo oxidation to yield the aromatic pyridine system [8].
The traditional synthesis pathway for the target compound begins with the preparation of appropriate starting materials, including ethyl acetoacetate derivatives and suitably functionalized aldehydes containing the requisite cyano and methoxy substituents [13]. Sequential condensation reactions are employed to build the pyridine core structure, with careful control of reaction conditions to ensure proper regioselectivity [14]. The multi-step nature of this approach allows for systematic introduction of functional groups at specific positions on the pyridine ring [15].
Classical organic synthesis approaches typically involve the use of strong acids or bases as catalysts, with reaction temperatures ranging from ambient conditions to reflux temperatures in polar protic solvents [10]. The synthetic sequence often requires protection and deprotection strategies to selectively introduce the methoxy group at the 3-position while maintaining the integrity of other functional groups [29]. Traditional methods frequently employ sequential alkylation reactions to introduce the methyl substituent at the nitrogen atom, followed by careful oxidation procedures to achieve the desired 2-oxo functionality [14].
The limitations of traditional multi-step approaches include relatively low overall yields due to the multiple synthetic transformations required, extended reaction times, and the need for extensive purification procedures between synthetic steps [15]. Additionally, these methodologies often generate significant quantities of organic waste and require the use of stoichiometric amounts of reagents, making them less environmentally sustainable compared to modern catalytic approaches [32].
Recent advances in catalytic chemistry have revolutionized the synthesis of complex pyridine derivatives through the development of highly efficient transition-metal catalyzed processes [20] [21]. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for the functionalization of pyridine rings, enabling selective introduction of various substituents under mild reaction conditions [23]. These catalytic strategies offer significant advantages over traditional methods, including improved atom economy, reduced reaction times, and enhanced selectivity [24].
Rhodium-catalyzed dehydrogenative cyclization represents a cutting-edge approach for the construction of pyridine scaffolds with multiple functional groups [33]. The rhodium catalyst facilitates the formation of carbon-carbon and carbon-nitrogen bonds through acceptorless dehydrogenation processes, eliminating the need for stoichiometric oxidants [33]. This methodology enables the direct conversion of appropriately substituted precursors into the target dihydropyridine structure in a single synthetic operation [28].
Novel photochemical organocatalytic functionalization strategies have demonstrated exceptional utility for the selective modification of pyridine rings [5]. These approaches harness the unique reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium ions, enabling effective coupling with various radical species [5]. The dithiophosphoric acid catalyst system has proven particularly effective, sequentially acting as a Brønsted acid for pyridine protonation, a single electron transfer reductant for pyridinium ion reduction, and a hydrogen atom abstractor for activation of allylic carbon-hydrogen bonds [5].
Transition-metal catalyzed carbon-hydrogen functionalization methodologies have opened new avenues for the direct modification of pyridine scaffolds without the need for pre-functionalization [20] [24]. Iridium-catalyzed carbon-hydrogen borylation reactions enable the selective introduction of boronate groups at specific positions on the pyridine ring, providing versatile intermediates for subsequent cross-coupling reactions [21]. The catalytic system typically employs iridium complexes with 4,4'-di-tert-butyl-2,2'-dipyridyl ligands and bis(pinacolato)diboron as the borylating reagent [21].
The strategic incorporation of methoxy and cyano functional groups into the pyridine framework requires careful optimization of reaction conditions to achieve high yields and selectivity [10] [26]. Methoxy group introduction typically involves nucleophilic substitution reactions using sodium methoxide as the nucleophilic reagent, with the reaction proceeding through displacement of suitable leaving groups such as halides or tosylates [10]. The optimization process requires balancing reactivity and selectivity to ensure selective methoxylation at the desired position while avoiding over-alkylation or competing side reactions [29].
| Reaction Parameter | Optimized Conditions | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 80-120°C | 75-85 | [10] |
| Solvent | Dimethylformamide | 80-90 | [29] |
| Base | Sodium methoxide | 85-95 | [10] |
| Reaction Time | 4-8 hours | 70-85 | [29] |
| Catalyst Loading | 5-10 mol% | 75-90 | [39] |
Cyano group incorporation presents unique challenges due to the electron-withdrawing nature of the nitrile functionality, which can significantly influence the reactivity of the pyridine ring [26]. Traditional cyanation methods employ metal cyanide reagents such as potassium cyanide or sodium cyanide, but these approaches often suffer from toxicity concerns and limited substrate scope [27]. Modern catalytic cyanation strategies utilize safer reagents such as potassium hexacyanoferrate or organic nitrile sources, enabling more environmentally friendly synthetic procedures [17].
The optimization of cyano group incorporation requires careful consideration of the electronic effects on the pyridine ring system [26]. The presence of electron-donating methoxy groups can activate the pyridine ring toward nucleophilic substitution, facilitating the introduction of the cyano functionality [27]. Conversely, the electron-withdrawing nature of the ester group at the 4-position can deactivate certain positions on the ring, requiring more forcing conditions for successful cyanation .
Reaction condition optimization studies have demonstrated that the sequence of functional group introduction significantly impacts the overall synthetic efficiency [36] [37]. Introduction of the methoxy group prior to cyanation generally provides superior yields compared to the reverse order, likely due to the activating effect of the methoxy substituent [10]. Temperature optimization experiments have shown that reactions conducted at 400°C provide maximum yields of pyridine products, with higher temperatures leading to decomposition and lower temperatures resulting in incomplete conversion [36].
Mechanistic investigations of pyridine ring formation have revealed complex multi-step pathways involving sequential bond formation and cyclization processes [11] [31]. The key cyclization reaction typically proceeds through formation of an initial metallacycle intermediate, followed by alkene insertion into a palladium-nitrogen bond and subsequent reductive elimination [11]. Computational studies using density functional theory have provided detailed insights into the energetics and transition states involved in these cyclization processes [31].
The mechanistic pathway for dihydropyridine formation involves several critical steps, beginning with the coordination of the starting materials to the metal catalyst [11]. The turnover-limiting step has been identified as the aminopalladation of the alkene substrate, with calculated activation barriers ranging from 14.7 to 22.0 kilocalories per mole depending on the specific ligand environment [11]. The reaction can proceed through either pyridine-ligated or pyridine-dissociated pathways, with the latter generally exhibiting lower activation barriers [11].
| Mechanistic Step | Activation Barrier (kcal/mol) | Reference |
|---|---|---|
| Palladium-amidate-alkene chelate formation | 12.1 | [11] |
| Alkene insertion (pyridine-ligated) | 22.0 | [11] |
| Alkene insertion (pyridine-dissociated) | 14.7 | [11] |
| Beta-hydride elimination | 18.5 | [11] |
| Reductive elimination | 15.2 | [11] |
Oxidative cyclization mechanisms have been extensively studied for related chromeno-pyridine systems, providing insights applicable to the target compound synthesis [16]. The cyclization process involves initial protonation of the keto group, followed by intramolecular nucleophilic attack and subsequent water elimination [16]. Nuclear magnetic resonance monitoring studies have confirmed that cyclization occurs prior to oxidation, with the cyclized intermediate subsequently undergoing atmospheric oxygen-mediated aromatization [16].
Computational mechanistic studies have revealed that deprotonation events play crucial roles in facilitating ring closure reactions [38]. Once the pyridine ring becomes dearomatized through initial nucleophilic attack, subsequent deprotonation is essential to induce ring contraction and trigger nitrogen atom extrusion [38]. The mechanism involves formation of zwitterionic intermediates that undergo cyclization to generate the final pyridine scaffold, with hydrogen shuttles from water, alcohol, or amine molecules facilitating elimination and aromatization processes [25].
The solubility characteristics of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in organic solvent systems are governed by the compound's structural features and polarity profile. Based on the molecular structure containing an ethyl ester group, methoxy substituent, and cyano functionality, the compound demonstrates moderate to good solubility in polar organic solvents .
Polar Aprotic Solvents
The compound exhibits excellent solubility in dimethyl sulfoxide, which is recognized as a universal solvent with exceptional dissolving capability for organic compounds containing multiple polar functional groups [2]. Similar dihydropyridine derivatives show significant solubility in dimethyl sulfoxide, with solubility parameters typically ranging from 20-50 milligrams per milliliter for structurally related compounds [3]. The high polarity and aprotic nature of dimethyl sulfoxide effectively solvate the polar cyano, methoxy, and carbonyl functionalities present in the target compound.
Acetonitrile represents another favorable solvent system for this compound class. Research on cyanopyridine derivatives demonstrates enhanced solubility in acetonitrile, particularly for compounds containing multiple nitrogen-bearing functional groups [4]. The solubility of 4-cyanopyridine in acetonitrile increases dramatically with temperature, suggesting similar behavior may be expected for ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate [5].
Polar Protic Solvents
Methanol and ethanol demonstrate variable solubility patterns for dihydropyridine derivatives. The compound shows enhanced solubility in methanol compared to ethanol, a phenomenon commonly observed for compounds containing multiple polar functional groups [6]. This selectivity arises from methanol's higher polarity and smaller molecular size, facilitating better solvation of the polar substituents. The methoxypyridine moiety contributes to favorable interactions with alcoholic solvents through hydrogen bonding capabilities [7].
Studies on related pyridine carboxylate esters indicate moderate solubility in ethanol systems, with solubility values typically ranging from 5-15 milligrams per milliliter depending on temperature and structural modifications [8]. The ethyl ester functionality enhances compatibility with ethanol through similar alkyl chain interactions.
Chlorinated Solvents
Dichloromethane and chloroform provide moderate solubility for the target compound. Related studies demonstrate that methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits solubility in dichloromethane, indicating favorable interactions between the dihydropyridine ring system and chlorinated solvents . The compound's lipophilic character, enhanced by the ethyl ester group, contributes to compatibility with moderately polar chlorinated solvents.
Ketone and Ether Solvents
Acetone demonstrates intermediate solubility characteristics for the compound. The carbonyl functionality in acetone provides favorable dipole-dipole interactions with the multiple polar groups present in ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Solubility enhancement is often observed when acetone is used in combination with other polar solvents, creating mixed solvent systems with optimized solvation properties [6].
Tetrahydrofuran shows moderate solubility due to its ability to act as both hydrogen bond acceptor and its moderate polarity. Research on pyrimidine derivatives demonstrates measurable solubility in tetrahydrofuran, with the cyclic ether providing adequate solvation for heterocyclic compounds containing multiple functional groups [9].
| Solvent System | Solubility Classification | Primary Interaction Mechanisms |
|---|---|---|
| Dimethyl sulfoxide | Excellent (>25 mg/mL) | Dipole-dipole, polar solvation |
| Methanol | Good (10-25 mg/mL) | Hydrogen bonding, polar interactions |
| Acetonitrile | Good (10-25 mg/mL) | Dipole-dipole, nitrile interactions |
| Ethanol | Moderate (5-15 mg/mL) | Hydrogen bonding, ester compatibility |
| Dichloromethane | Moderate (5-15 mg/mL) | Dipole-induced dipole |
| Acetone | Moderate (5-15 mg/mL) | Carbonyl interactions |
| Tetrahydrofuran | Limited (1-5 mg/mL) | Ether oxygen interactions |
The thermal stability of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is governed by the inherent thermal properties of the dihydropyridine ring system and the stability of its functional group substituents. Comprehensive thermal analysis reveals multiple degradation pathways that proceed through distinct temperature-dependent mechanisms.
Primary Thermal Decomposition Temperature Range
Dihydropyridine derivatives typically exhibit thermal stability up to approximately 180-200°C before onset of significant decomposition processes [10] [11]. The compound demonstrates stability under normal storage and handling conditions, with initial decomposition events beginning around 190-210°C based on structural analogies with related dihydropyridine carboxylate esters [12] [13].
Thermogravimetric analysis of structurally similar compounds reveals that dihydropyridine derivatives undergo multi-step thermal decomposition processes. The initial weight loss typically occurs between 180-220°C, corresponding to dehydration and initial ring aromatization processes [11]. For ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, this temperature range represents the onset of thermal instability.
Mechanistic Degradation Pathways
The thermal decomposition of dihydropyridine derivatives follows established radical-mediated pathways similar to those observed in pyridine thermal decomposition [14]. The primary initiation mechanism involves hydrogen atom abstraction from the dihydropyridine ring, leading to formation of pyridyl radicals. These radical species subsequently undergo ring-opening reactions to form open-chain nitrile intermediates [15].
Research on pyridine thermal decomposition demonstrates that ring opening of pyridyl radicals leads to formation of acetylene and hydrogen cyanide as major gaseous products [16]. For the target compound, similar decomposition pathways are anticipated, with additional complexity arising from the presence of the ethyl ester, methoxy, and cyano substituents.
The cyano group represents a particularly thermally stable functional group, with decomposition temperatures typically exceeding 250°C. However, under thermal stress conditions, the cyano functionality can undergo conversion to hydrogen cyanide through hydrolysis or radical-mediated cleavage mechanisms [14].
Substituent-Specific Degradation
The methoxy group exhibits moderate thermal stability, with typical decomposition temperatures ranging from 200-250°C. Thermal degradation of methoxy-substituted pyridines proceeds through demethylation reactions, producing methanol vapor and hydroxylated pyridine intermediates [7]. This process contributes to the overall thermal instability of the compound above 200°C.
The ethyl ester functionality demonstrates characteristic thermal behavior, with decomposition typically occurring through ester bond cleavage to produce ethanol and the corresponding carboxylic acid [8]. This reaction pathway becomes significant above 180°C and represents one of the earliest thermal decomposition events for the compound.
Humidity and Atmospheric Effects
The thermal stability of dihydropyridine derivatives exhibits strong dependence on atmospheric humidity conditions. Studies demonstrate that thermal degradation occurs readily in humid air, whereas dry air conditions provide enhanced thermal stability [11]. The presence of moisture catalyzes hydrolysis reactions, particularly affecting the ester and potentially the cyano functional groups.
Under humid conditions, the compound undergoes accelerated degradation following first-order kinetics, with activation energies typically ranging from 80-120 kilojoules per mole for dihydropyridine derivatives [10]. The degradation rate exhibits strong temperature dependence, with reaction rates doubling approximately every 10°C temperature increase above 150°C.
Kinetic Parameters
Thermal degradation kinetics for dihydropyridine derivatives demonstrate Arrhenius behavior with activation energies ranging from 85-135 kilojoules per mole depending on structural substitution patterns [17]. The frequency factor typically ranges from 10^8 to 10^12 per second, indicating complex multi-step decomposition mechanisms.
| Temperature Range (°C) | Primary Decomposition Events | Products Formed |
|---|---|---|
| 180-200 | Initial dehydration and ester cleavage | Ethanol, water vapor |
| 200-220 | Ring aromatization and demethylation | Methanol, hydroxylated intermediates |
| 220-250 | Ring opening and radical formation | Open-chain nitriles, acetylene |
| 250-300 | Complete pyrolysis | Hydrogen cyanide, carbon residue |
The acid-base behavior of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is characterized by complex equilibria involving multiple ionizable sites and tautomeric forms. The compound exhibits amphoteric properties due to the presence of both basic nitrogen centers and potentially acidic functional groups.
Protonation Sites and Basicity
The primary basic site in the molecule is the nitrogen atom in the dihydropyridine ring system. However, the basicity of this nitrogen is significantly reduced compared to simple pyridine due to the electron-withdrawing effects of the cyano group, methoxy substituent, and the carbonyl functionality in the 2-position [18]. Computational studies on substituted pyridines demonstrate that electron-withdrawing substituents substantially decrease the pKa values of pyridinium ions [19].
Based on structural analogy with related dihydropyridine derivatives, the protonated form of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is expected to exhibit a pKaH value in the range of 2.5-4.0 [20]. This represents significantly lower basicity compared to unsubstituted pyridine (pKaH ≈ 5.2), reflecting the cumulative electron-withdrawing effects of the multiple substituents.
The 2-methoxypyridine structural motif contributes additional complexity to the acid-base behavior. Research indicates that 2-methoxypyridine exhibits a pKa value of approximately 3.28, which is substantially lower than pyridine due to the electron-withdrawing inductive effect of the methoxy group [7]. Similar effects are anticipated for the target compound.
Tautomeric Equilibria
The compound exists in multiple tautomeric forms due to the presence of the 2-oxo functionality and the potential for keto-enol equilibria [21]. The primary tautomeric equilibrium involves the 2-oxo-1,2-dihydropyridine form (keto tautomer) and the corresponding 2-hydroxy-pyridine form (enol tautomer). Extensive research on related systems indicates that the keto tautomer typically predominates in neutral and acidic conditions [22].
The stabilization of the keto tautomer arises from several factors, including the aromatic character of the pyridine ring in the enol form being disrupted by the hydroxyl substitution, and the inherent stability of the amide-like resonance structure in the keto form. Computational studies suggest that the keto form is favored by approximately 15-25 kilojoules per mole in aqueous solution [22].
Environmental pH Effects
The acid-base equilibria of the compound exhibit strong pH dependence. In strongly acidic conditions (pH < 2), the compound exists predominantly in the protonated form, with protonation occurring at the ring nitrogen. The protonated species demonstrates enhanced water solubility due to ionic character but exhibits reduced thermal stability [23].
In neutral to slightly basic conditions (pH 7-9), the compound exists primarily in the neutral zwitterionic form, with the potential for internal salt formation between the basic nitrogen and any acidic sites. This pH range represents optimal stability for the compound in aqueous systems.
Deprotonation Processes
Under strongly basic conditions (pH > 10), the compound may undergo deprotonation at potentially acidic sites. The methyl group adjacent to the cyano functionality may exhibit weak acidity due to the electron-withdrawing effect of the cyano group, although this process requires extremely basic conditions (pH > 12) [24].
The kinetics of protonation and deprotonation processes for pyridine derivatives are typically rapid, with rate constants exceeding 10^8 per molar per second for protonation and 10^2 to 10^3 per second for deprotonation [24]. These rapid equilibration rates ensure that acid-base equilibria are established within milliseconds of pH changes.
Buffer System Behavior
The compound demonstrates limited buffer capacity due to the low pKa value of the pyridinium system. Effective buffering occurs only in the narrow pH range of pKa ± 1, corresponding to approximately pH 2-5 for this compound [25]. Outside this range, the compound exhibits minimal buffering capacity.
| pH Range | Predominant Species | Ionization State |
|---|---|---|
| pH < 1 | Protonated pyridinium | Cationic |
| pH 1-4 | Mixed protonated/neutral | Transition zone |
| pH 4-10 | Neutral tautomeric forms | Neutral |
| pH > 10 | Potential deprotonated forms | Anionic |
The partition coefficient and lipophilicity characteristics of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate reflect the compound's balanced hydrophilic and lipophilic character. The octanol-water partition coefficient provides crucial insights into the compound's bioavailability, membrane permeability, and environmental fate characteristics.
Calculated Partition Coefficient Values
Based on structural analysis and comparison with related compounds, ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits an estimated LogP value in the range of 1.5-2.5 [26]. This moderate lipophilicity reflects the balance between hydrophilic functional groups (cyano, methoxy, carbonyl) and lipophilic components (ethyl ester, methyl substituent).
The compound's molecular structure contains the molecular formula C11H12N2O4 with a molecular weight of approximately 236.23 grams per mole [26]. This molecular weight falls within the optimal range for pharmaceutical compounds, contributing to favorable absorption and distribution characteristics.
Computational predictions using fragment-based methods suggest a LogP value of approximately 2.1, indicating moderate lipophilicity with balanced solubility in both aqueous and organic phases [27]. This value positions the compound favorably for biological applications requiring membrane penetration while maintaining adequate aqueous solubility.
Structural Contributions to Lipophilicity
The ethyl ester functionality contributes significantly to the compound's lipophilic character, with ethyl groups typically adding approximately 1.0-1.5 units to the LogP value [27]. This lipophilic contribution is partially offset by the polar carbonyl oxygen, which provides hydrogen bonding capability and reduces overall lipophilicity.
The cyano group represents a moderately polar substituent that decreases lipophilicity while enhancing water solubility. Cyanopyridine derivatives demonstrate reduced LogP values compared to unsubstituted analogs, with typical reductions of 0.5-1.0 LogP units per cyano substituent [5] [28].
The methoxy group exhibits intermediate polarity characteristics, contributing both lipophilic character through the methyl component and hydrophilic character through the oxygen atom. Research on methoxypyridine derivatives indicates LogP contributions ranging from 0.2-0.8 depending on substitution position [7] [29].
Dihydropyridine System Effects
The dihydropyridine ring system demonstrates enhanced lipophilicity compared to fully aromatic pyridine analogs due to reduced aromaticity and increased conformational flexibility [30] [31]. Studies on 1,4-dihydropyridine calcium channel blockers reveal LogP values typically ranging from 2.0-5.0, with higher values associated with enhanced biological activity [32] [33].
The lipophilicity of dihydropyridine derivatives correlates strongly with calcium channel binding affinity and biological activity. Research demonstrates that compounds with LogP values between 2.0-4.0 exhibit optimal balance between membrane permeability and aqueous solubility for therapeutic applications [33].
Experimental Validation Methods
Partition coefficient determination for dihydropyridine derivatives typically employs shake-flask methodology using 1-octanol and phosphate-buffered water systems [34] [35]. High-performance liquid chromatography methods provide alternative approaches for LogP determination, offering advantages in terms of sample requirements and measurement precision [30].
For pyridinium-based compounds, partition coefficient measurements require careful pH control to ensure consistent ionization states. Studies demonstrate that LogP values can vary by 2-3 orders of magnitude depending on the degree of protonation [35].
Biological and Environmental Implications
The moderate lipophilicity of ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate suggests favorable characteristics for biological applications. The LogP range of 1.5-2.5 indicates good membrane permeability while maintaining adequate aqueous solubility for formulation and bioavailability [27].
Environmental fate assessments indicate that compounds with LogP values in this range demonstrate moderate bioaccumulation potential with relatively rapid biodegradation rates. The balanced hydrophilic-lipophilic character facilitates both environmental mobility and biological uptake processes [34].
Comparative Analysis with Related Compounds
Comparison with structurally related dihydropyridine derivatives reveals that ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits intermediate lipophilicity. Highly lipophilic dihydropyridines such as those containing chlorophenyl substituents demonstrate LogP values exceeding 4.0, while more polar derivatives containing multiple hydroxyl or amino groups exhibit LogP values below 1.0 [31] [36].
The compound's lipophilicity profile positions it favorably for applications requiring balanced solubility characteristics, such as pharmaceutical formulations where both aqueous solubility and membrane permeability are essential for optimal bioactivity [33].
| Structural Feature | LogP Contribution | Cumulative Effect |
|---|---|---|
| Dihydropyridine core | +1.2 | Base lipophilicity |
| Ethyl ester group | +1.0 | Enhanced lipophilicity |
| Cyano substituent | -0.8 | Reduced lipophilicity |
| Methoxy group | +0.3 | Slight increase |
| 2-Oxo functionality | -0.2 | Polar contribution |
| Predicted LogP | +1.5 to +2.5 | Moderate lipophilicity |